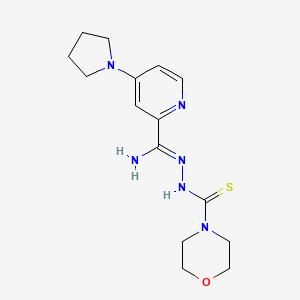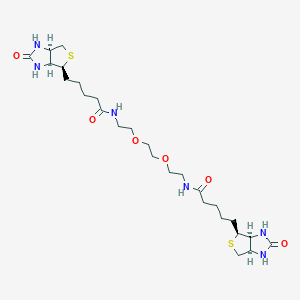
Anti-infective agent 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-infective agent 4 is a compound known for its broad-spectrum antimicrobial properties. It is used to combat various bacterial, viral, fungal, and parasitic infections. The compound has gained significant attention in the field of medicinal chemistry due to its effectiveness against drug-resistant pathogens.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anti-infective agent 4 typically involves the formation of heterocyclic scaffolds containing nitrogen and oxygen atoms. One common synthetic route includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under an air atmosphere at room temperature, using anhydrous acetonitrile as the solvent .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may involve multiple purification steps, including crystallization and chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Anti-infective agent 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different antimicrobial activities.
Scientific Research Applications
Anti-infective agent 4 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with enhanced antimicrobial properties.
Biology: Employed in studies to understand the mechanisms of microbial resistance and to develop new strategies to overcome it.
Medicine: Investigated for its potential use in treating infections caused by drug-resistant bacteria, viruses, and fungi.
Industry: Utilized in the development of antimicrobial coatings and materials to prevent the spread of infections in healthcare settings
Mechanism of Action
The mechanism of action of anti-infective agent 4 involves the inhibition of key enzymes and pathways essential for microbial survival. The compound targets bacterial cell wall synthesis, protein synthesis, and nucleic acid synthesis. By binding to specific enzymes, it disrupts the normal functioning of microbial cells, leading to their death .
Comparison with Similar Compounds
1,2,4-Oxadiazoles: Known for their broad-spectrum antimicrobial activities, including antibacterial, antiviral, and antifungal properties.
Cephalosporins: A class of antibiotics with a similar mechanism of action, targeting bacterial cell wall synthesis.
Aminoglycosides: Antibiotics that inhibit protein synthesis in bacteria.
Uniqueness: Anti-infective agent 4 stands out due to its effectiveness against a wide range of drug-resistant pathogens and its ability to undergo various chemical modifications to enhance its antimicrobial properties. Its versatility in different scientific applications makes it a valuable compound in the fight against infectious diseases.
Properties
Molecular Formula |
C19H12F3N5O4 |
|---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
2-nitro-7-[[5-[4-(trifluoromethoxy)phenyl]pyridin-2-yl]methyl]imidazo[1,2-a]pyrazin-8-one |
InChI |
InChI=1S/C19H12F3N5O4/c20-19(21,22)31-15-5-2-12(3-6-15)13-1-4-14(23-9-13)10-26-8-7-25-11-16(27(29)30)24-17(25)18(26)28/h1-9,11H,10H2 |
InChI Key |
YGQBEUJUYKJJEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)CN3C=CN4C=C(N=C4C3=O)[N+](=O)[O-])OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12404829.png)
![[(1R,2R,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12404854.png)










